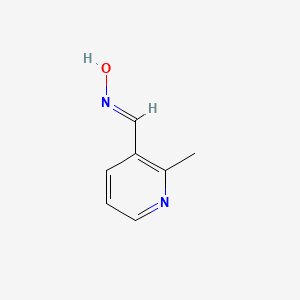

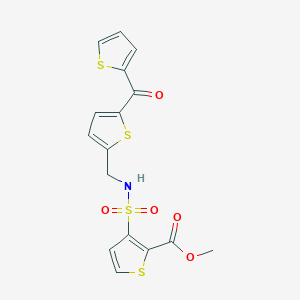

![molecular formula C20H17ClN4O2 B2485848 2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034341-69-8](/img/structure/B2485848.png)

2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The [1,2,4]triazolo[4,3-a]pyridines are a class of compounds that consist of a pyridine ring fused with a 1,2,4-triazole ring . These compounds are known for their wide range of biological activities and are used as building blocks for drugs and pesticides .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines generally involves a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is mild, efficient, and operationally simple . Another approach involves a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridines consists of a five-membered 1,2,4-triazole ring fused with a six-membered pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyridines include the condensation of 2-hydrazinopyridine and substituted aromatic aldehydes , or the oxidative cyclization of α-keto acids and 2-hydrazinopyridines .Aplicaciones Científicas De Investigación

Synthesis of 1,2,4-triazolo[4,3-a]pyridines

This compound can be used in the synthesis of 1,2,4-triazolo[4,3-a]pyridines . A one-pot approach to substituted 1,2,4-triazolo[4,3-a]pyridines has been developed that is based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure was highly efficient and shows good economical and environmental advantages .

Pharmaceutical Chemistry

Functionalized 1,2,4-triazolo[4,3-a]pyridines have been investigated as human 11β-hydroxysteroid dehydrogenase-type 1 inhibitors . This suggests that the compound could have potential applications in the development of pharmaceuticals .

Pesticide Chemistry

1,2,4-triazolo[4,3-a]pyridines display versatile biological activities and possess attractive applications in the field of pesticide chemistry . This indicates that the compound could be used in the development of new pesticides .

Coordination Chemistry

1,2,4-triazolo[4,3-a]pyridines also have found wide applications in the fields of coordination chemistry . This suggests that the compound could be used in the synthesis of complex molecules .

Material Chemistry

1,2,4-triazolo[4,3-a]pyridines have applications in material chemistry . This indicates that the compound could be used in the development of new materials .

Synthesis of Bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines

The compound can be used in the synthesis of bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .

Optical Properties

The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . This suggests that the compound could have potential applications in the development of luminescent materials .

Semiconductor Properties

The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V . This indicates that the compound could be used in the development of new semiconductors .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methyl]-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2/c1-13-3-8-17(11-14(13)2)23-9-10-24-18(19(23)26)22-25(20(24)27)12-15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFWVQGXYMDNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

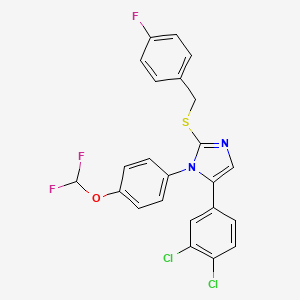

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2485765.png)

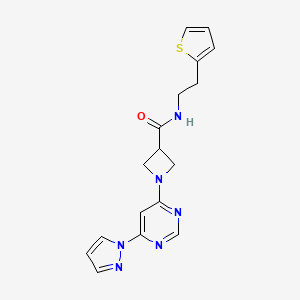

![2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2485766.png)

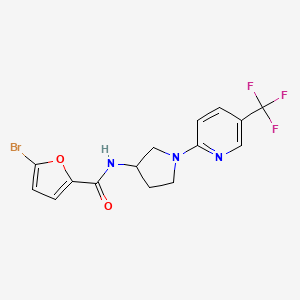

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485771.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)

![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)